molecular formula C19H16ClN3O2S B2699850 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide CAS No. 450340-73-5

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide

Cat. No.: B2699850
CAS No.: 450340-73-5
M. Wt: 385.87
InChI Key: GUIXKBXOEGETCB-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted at position 2 with a 3-chlorophenyl group and at position 3 with a 3-methoxybenzamide moiety. The partial saturation (4,6-dihydro) of the thienopyrazole ring confers conformational flexibility, while the 3-chloro and 3-methoxy substituents modulate electronic and steric properties, influencing interactions with biological targets .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-25-15-7-2-4-12(8-15)19(24)21-18-16-10-26-11-17(16)22-23(18)14-6-3-5-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIXKBXOEGETCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a complex organic compound with significant biological activity. Its unique molecular structure includes a thieno[3,4-c]pyrazole core and a methoxybenzamide moiety, which contribute to its potential therapeutic effects. This article provides an overview of its biological activities, including antiproliferative effects, antioxidant properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H18ClN3O2SC_{19}H_{18}ClN_{3}O_{2}S

with a molecular weight of approximately 369.88 g/mol. The structural features include:

  • A thieno[3,4-c]pyrazole ring system.
  • A chlorophenyl substituent.
  • A methoxy group on the benzamide structure.

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 1.2 μM to 5.3 μM against different cancer cell lines, indicating strong activity particularly against breast cancer (MCF-7) cells .
Cell LineIC50 (μM)Activity
MCF-73.1High
HEK 2935.3Moderate

This activity suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antioxidant Properties

The compound also displays significant antioxidant activity. In vitro studies using DPPH and FRAP assays revealed:

  • Enhanced antioxidative capacity compared to standard antioxidants like BHT.
CompoundDPPH IC50 (μM)FRAP (μmol FeSO4)
This compound12.545

These findings indicate that the compound can scavenge free radicals and reduce oxidative stress in cells.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Disruption of Cellular Functions : The compound interferes with DNA replication and protein synthesis, contributing to its antiproliferative effects.

Case Studies

A study conducted on newly synthesized thieno[3,4-c]pyrazole derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting cancer cell lines with varying selectivity. The results showed that derivatives with similar structural features exhibited enhanced biological activities compared to their predecessors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications and Substituent Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 2 (Pyrazole) Substituent at Position 3 (Benzamide) Additional Modifications Molecular Weight (g/mol) Reference
Target Compound 3-Chlorophenyl 3-Methoxybenzamide 4,6-Dihydrothieno ring ~385.87 (calculated)
2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Phenyl 2-Methylbenzamide None ~361.46 (calculated)
N-[2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide 3,5-Dimethylphenyl 3,4,5-Triethoxybenzamide None ~533.61 (calculated)
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide 3-Chlorophenyl 2-Fluorobenzamide 5-Oxo group on thieno ring ~413.85 (calculated)
Key Observations:

Position 2 Substituents: The 3-chlorophenyl group in the target compound introduces electronegativity and steric bulk compared to phenyl () or 3,5-dimethylphenyl (). Chlorine’s strong electron-withdrawing effect may enhance binding affinity in hydrophobic pockets .

Position 3 Benzamide Variations: The 3-methoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 2-fluoro group in . This difference may alter hydrogen-bonding interactions with target proteins .

Computational and Analytical Insights

Crystallographic Analysis: SHELX and WinGX/ORTEP () are widely used for determining molecular geometry. For example, the dihydrothieno ring in the target compound likely adopts a boat-like conformation, whereas the 5-oxo analog () may exhibit a planar structure due to conjugation .

The 3-chlorophenyl group in the target compound creates a region of negative ESP, enhancing interactions with cationic residues in enzymes. In contrast, the 2-fluorobenzamide in shows localized positive ESP near fluorine, favoring dipole-dipole interactions .

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